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molecular formula C10H13NO4 B5866935 methyl (3,4-dimethoxyphenyl)carbamate

methyl (3,4-dimethoxyphenyl)carbamate

Cat. No. B5866935
M. Wt: 211.21 g/mol
InChI Key: JFDJVIMCVAXOLT-UHFFFAOYSA-N
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Patent
US04617417

Procedure details

A solution of 15.3 g (0.1 mol) of 3,4-dimethoxyaniline in 60 mL of methylene chloride was treated with 55 mL of 2N sodium hydroxide. The reaction mixture was cooled to -5° C. and 7.4 mL (0.096 mol) of methyl chloroformate was added keeping the reaction temperature between 15°-25° C. The reaction was stirred 1.5 hr at 10°-20° C. and then 50 mL of water was added. The layers were separated and the aqueous layer was extracted with 4×100 mL of methylene chloride. The combined methylene chloride layers were dried over sodium sulfate and Darco treated. Evaporation gave a paste which was recrystallized from 10 mL of ethyl acetate and 10 mL of hexanes to give 18.4 g (98%) of the product, mp 83°-87° C. NMR (CDCl3) δ 3.75 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 6.63 (br s, 1H, NH), 6.73 (m, 2H, ArH), 7.13 (m, 1H, ArH).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[NH2:6].[OH-].[Na+].Cl[C:15]([O:17][CH3:18])=[O:16].O>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH:6][C:15]([O:17][CH3:18])=[O:16])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1OC
Name
Quantity
55 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.4 mL
Type
reactant
Smiles
ClC(=O)OC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred 1.5 hr at 10°-20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
between 15°-25° C
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 4×100 mL of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined methylene chloride layers were dried over sodium sulfate and Darco
ADDITION
Type
ADDITION
Details
treated
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gave a paste which
CUSTOM
Type
CUSTOM
Details
was recrystallized from 10 mL of ethyl acetate and 10 mL of hexanes

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)NC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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